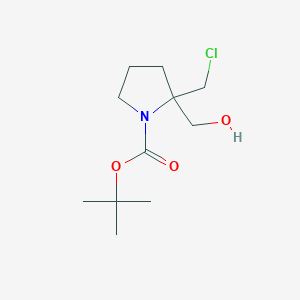

Tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: is a chemical compound with a complex structure that includes a pyrrolidine ring, a chloromethyl group, a hydroxymethyl group, and a tert-butyl ester group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with pyrrolidine-1-carboxylic acid tert-butyl ester as the starting material.

Chloromethylation: The pyrrolidine ring is chloromethylated using chloromethyl methyl ether (MOM-Cl) or other chloromethylating agents.

Hydroxymethylation: The chloromethylated product undergoes hydroxymethylation using formaldehyde and a suitable reducing agent.

Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods:

Batch Production: The compound is synthesized in batches using the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity.

Continuous Flow Synthesis: Advanced methods may employ continuous flow reactors to streamline the synthesis process and improve efficiency.

Types of Reactions:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and acidic conditions.

Reduction: LiAlH4, in anhydrous ether.

Substitution: Nucleophiles like amines, alcohols, and thiols, under basic or neutral conditions.

Major Products Formed:

Oxidation Products: Carboxylic acids.

Reduction Products: Methylated pyrrolidines.

Substitution Products: Various pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Drug Development : Tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block for the development of bioactive molecules.

- Antiviral Agents : Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. The chloromethyl group in this compound can facilitate the introduction of other functional groups that enhance antiviral activity, making it a candidate for further investigation in antiviral drug design.

- Enzyme Inhibitors : The structural features of this compound allow it to interact with biological targets, including enzymes. Studies have suggested that modifications to the pyrrolidine moiety can lead to potent enzyme inhibitors, which are crucial in treating various diseases.

Organic Synthesis Applications

- Synthesis of Amino Acids : this compound can be utilized in the synthesis of amino acid derivatives. The carboxylate group serves as a functional handle for further transformations, enabling the creation of complex amino acid structures.

- Formation of Chiral Centers : The compound can be employed in asymmetric synthesis to create chiral centers, which are essential for the production of enantiomerically pure compounds used in pharmaceuticals and agrochemicals.

- Polymer Chemistry : Its reactive groups allow for incorporation into polymer matrices, potentially enhancing the properties of materials such as toughness and thermal stability.

Materials Science Applications

- Coatings and Adhesives : Due to its chemical reactivity, this compound can be used in formulating coatings and adhesives with improved adhesion properties and resistance to environmental factors.

- Nanocomposites : The compound's ability to interact with nanoparticles can lead to the development of nanocomposite materials with enhanced mechanical and thermal properties.

Case Study 1: Antiviral Drug Development

A recent study explored the synthesis of pyrrolidine derivatives based on this compound. These derivatives were tested against viral strains and demonstrated significant antiviral activity, showcasing the potential application of this compound in developing new antiviral therapies.

Case Study 2: Chiral Synthesis

Research conducted on asymmetric synthesis using this compound revealed its effectiveness in producing chiral amino acids with high enantiomeric excess. This application is crucial for pharmaceutical development where chirality plays a vital role in drug efficacy and safety.

Mecanismo De Acción

The compound exerts its effects through its functional groups, which interact with various molecular targets. The pyrrolidine ring can act as a ligand for metal ions, while the chloromethyl and hydroxymethyl groups can participate in chemical reactions that modify biological molecules. The exact mechanism depends on the specific application and the molecular environment.

Comparación Con Compuestos Similares

Pyrrolidine-1-carboxylic acid tert-butyl ester: Lacks the chloromethyl and hydroxymethyl groups.

Chloromethyl methyl ether (MOM-Cl): Used in the chloromethylation step but lacks the pyrrolidine ring.

Di-tert-butyl (chloromethyl) phosphate: Used in similar synthetic routes but has a phosphate group instead of a pyrrolidine ring.

Actividad Biológica

Tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 1415564-60-1) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, potential therapeutic uses, and relevant case studies.

Molecular Formula: C11H20ClNO3

Molecular Weight: 249.74 g/mol

IUPAC Name: tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate

Purity: Typically around 95% .

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes in biological systems. Preliminary studies suggest that the compound may function as a modulator of certain signaling pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. The presence of the chloromethyl group is believed to enhance its reactivity and binding affinity to target proteins, while the hydroxymethyl group may contribute to its solubility and bioavailability. The pyrrolidine ring structure is essential for maintaining the compound's conformational stability, which is necessary for effective receptor interaction.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, related pyrrolidine derivatives have shown significant efficacy against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231). In vitro assays indicated that these compounds could reduce cell viability by up to 55% at concentrations around 10 μM .

Neuroprotective Effects

There is emerging evidence suggesting that similar compounds may exhibit neuroprotective properties. For example, certain derivatives have been studied for their ability to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .

Case Studies

A notable case study involved the evaluation of a related compound's effects on pancreatic cancer models. The study demonstrated that treatment with a pyrrolidine-based antagonist led to significant tumor reduction in vivo, showcasing the potential application of these compounds in oncology .

| Study | Cell Line/Model | Treatment Concentration | Effect Observed |

|---|---|---|---|

| Study A | MDA-MB-231 | 10 μM | 55% viability reduction after 3 days |

| Study B | Pancreatic Cancer | 20 mg/kg (in vivo) | Significant tumor size reduction |

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are crucial. The compound is classified with hazard statements indicating potential skin irritation and respiratory issues upon exposure . Further toxicological studies are necessary to establish a comprehensive safety profile.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes nucleophilic substitution under various conditions, enabling functional group interconversion.

Oxidation and Reduction Reactions

The hydroxymethyl group can be oxidized or reduced, while the chloromethyl group influences reaction pathways.

Protection/Deprotection Strategies

The tert-butyl carbamate (Boc) group and hydroxymethyl moiety allow orthogonal protection.

Intramolecular Cyclization

Proximity of functional groups enables cyclization to form heterocycles.

Comparative Reactivity with Structural Analogs

A comparison with related compounds highlights the unique reactivity of this molecule:

Propiedades

IUPAC Name |

tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO3/c1-10(2,3)16-9(15)13-6-4-5-11(13,7-12)8-14/h14H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRYBJJGDDLNHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CO)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.